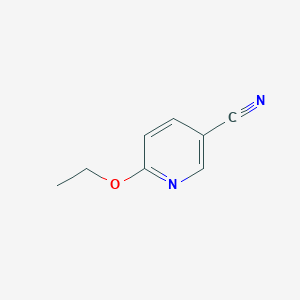

6-Ethoxypyridine-3-carbonitrile

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine is a six-membered aromatic ring containing one nitrogen atom, a feature that imparts a unique set of chemical properties distinct from its carbocyclic analog, benzene (B151609). The nitrogen atom renders the ring electron-deficient and provides a site for basicity and hydrogen bonding, which are crucial for biological interactions. semanticscholar.org Consequently, pyridine derivatives are ubiquitous in the chemical sciences, demonstrating a vast spectrum of applications.

In medicinal chemistry, the pyridine scaffold is a privileged structure, found in a multitude of approved drugs. semanticscholar.orgresearchgate.net These compounds exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, anticonvulsant, and analgesic properties. consensus.appnih.govgoogle.com The ability of the pyridine ring to act as a bioisostere for other aromatic systems and its capacity to engage in specific interactions with biological targets like enzymes and receptors make it a highly sought-after motif in drug design. semanticscholar.org Beyond medicine, pyridine derivatives are integral to agriculture as herbicides and insecticides, and in materials science as ligands for metal catalysts, components of functional dyes, and building blocks for complex supramolecular architectures. semanticscholar.orgnih.gov

The Role of Carbonitrile Moieties in Heterocyclic Compound Design

The carbonitrile, or cyano, group (–C≡N) is a versatile and valuable functional group in the design and synthesis of heterocyclic compounds. Its strong electron-withdrawing nature, linearity, and ability to participate in a wide array of chemical transformations make it a powerful tool for synthetic chemists. The nitrile group can be readily transformed into other key functional groups such as amines, carboxylic acids, amides, and tetrazoles, providing a synthetic gateway to a diverse range of derivatives.

In the context of heterocyclic chemistry, the nitrile group is often used as a key building block or an activating group in cyclization reactions to construct the heterocyclic ring itself. Its presence on a heterocyclic core, such as pyridine, significantly modifies the electronic properties of the ring system, influencing its reactivity and biological activity. The nitrile moiety can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, which can be critical for molecular recognition at a biological target. Furthermore, the unique reactivity of the nitrile group allows for its use as a handle for further molecular elaboration, enabling the synthesis of complex and highly functionalized heterocyclic systems.

Positioning 6-Ethoxypyridine-3-carbonitrile within Advanced Organic Synthesis and Medicinal Chemistry

This compound emerges as a compound of interest at the intersection of pyridine chemistry and nitrile functionalization. While not widely documented as an end-product with direct therapeutic applications itself, its structure strongly suggests its role as a valuable intermediate in the synthesis of more complex molecules. The molecule features a pyridine ring substituted with two key functional groups: an ethoxy group at the 6-position and a carbonitrile group at the 3-position.

The ethoxy group, an electron-donating substituent, and the carbonitrile group, an electron-withdrawing substituent, create a "push-pull" electronic environment on the pyridine ring. This electronic arrangement can be strategically exploited in various chemical transformations. The primary significance of this compound lies in its utility as a building block. For instance, analogous compounds like 2-amino-6-methoxy-3-nitropyridine, which shares the alkoxy-substituted pyridine core, are key intermediates in the synthesis of diaminopyridines used in applications such as hair dyes. google.com This suggests that this compound could serve a similar precursor role, where the nitrile group can be reduced to an amine and the ethoxy group modifies the compound's properties.

In medicinal chemistry, such substituted pyridine carbonitriles are foundational precursors for the synthesis of kinase inhibitors, a major class of anticancer drugs. The specific substitution pattern allows for the systematic construction of complex heterocyclic systems that can fit into the ATP-binding sites of kinases. Therefore, this compound is best positioned not as a final product, but as a crucial and specialized scaffold in the multi-step synthesis of high-value compounds for pharmaceutical and materials science applications. Its value is derived from the synthetic versatility of the nitrile group combined with the specific electronic and steric properties imparted by the ethoxy-substituted pyridine core.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-ethoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOHCYKUZOVCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596578 | |

| Record name | 6-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106853-78-5 | |

| Record name | 6-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxypyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 6 Ethoxypyridine 3 Carbonitrile

Established Synthetic Routes for 6-Ethoxypyridine-3-carbonitrile

The formation of the this compound structure can be achieved through several established synthetic routes, each offering distinct advantages in terms of efficiency, precursor availability, and reaction conditions.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like this compound in a single step, minimizing waste and saving time. organic-chemistry.orgnih.gov A notable example is the one-pot, three-component reaction for the synthesis of polysubstituted pyridines. core.ac.uk

Recent research has demonstrated the synthesis of a series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides through a one-pot multicomponent reaction. ekb.eg This process involves the reaction of an arylidene malononitrile (B47326), various methylarylketones, and sodium ethoxide in an ethanol (B145695) medium. ekb.eg The core of the resulting complex molecule is the this compound moiety, showcasing the utility of MCRs in constructing this specific heterocyclic system. ekb.eg The reaction proceeds by combining a derivative of o-alkyl vanillin (B372448) with malononitrile to form the arylidene malononitrile intermediate, which then undergoes cyclization with the ketone and sodium ethoxide. ekb.eg

| Reactants | Catalyst/Base | Solvent | Product Type | Reference |

| Arylidene malononitrile, Methylarylketone, Sodium ethoxide | Sodium ethoxide | Ethanol | 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | ekb.eg |

| Aldehyde, Malononitrile, Alcohol | K2CO3 | - | 6-alkoxy-2-amino-3,5-dicyanopyridines | researchgate.net |

Condensation Reactions with Malononitrile

Malononitrile is a versatile and common reagent in the synthesis of a wide array of heterocyclic compounds, including pyridine (B92270) derivatives, due to its reactive methylene (B1212753) group. researchgate.net

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors in the synthesis of various heterocyclic systems. Their α,β-unsaturated carbonyl system makes them excellent Michael acceptors. In the context of pyridine-3-carbonitrile (B1148548) synthesis, chalcones react with malononitrile in the presence of a base. The reaction proceeds via a Michael addition of the malononitrile carbanion to the chalcone, followed by cyclization and aromatization to yield the substituted pyridine ring. While not directly forming this compound in the cited examples, this methodology is a well-established route to the broader class of pyridine-3-carbonitriles and could be adapted for this specific target. An asymmetric version of the Michael addition of malononitrile to chalcones has also been developed using organocatalysts, leading to chiral γ-cyano carbonyl compounds. mdpi.com

Sodium alkoxides, such as sodium ethoxide, are crucial basic catalysts in the synthesis of pyridine derivatives. researchgate.net They serve to deprotonate the active methylene group of malononitrile, generating the nucleophilic carbanion necessary for initiating condensation reactions. lscollege.ac.in In the synthesis of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides, sodium ethoxide not only facilitates the initial Michael addition but is also the source of the ethoxy group at the 6-position of the pyridine ring. ekb.eg The use of sodium ethoxide in ethanol is a common practice, where ethanol acts as the solvent. rsc.org

Derivatization from Precursor Pyridine-3-carbonitrile Compounds

An alternative and widely used approach to synthesizing this compound is the derivatization of a pre-functionalized pyridine ring. This typically involves the nucleophilic substitution of a leaving group, most commonly a halogen, at the 6-position of the pyridine-3-carbonitrile core.

The starting material for this route is often 6-chloropyridine-3-carbonitrile. This compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the nitrile group, which activate the chlorine atom for displacement. thermofishersci.in The reaction with sodium ethoxide in a suitable solvent, such as ethanol, leads to the direct formation of this compound. The reactivity of halopyridines in such substitutions is a subject of detailed study, with fluoro- and chloro-substituents being effective leaving groups. researchgate.net For instance, 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net

| Precursor | Reagent | Product | Reaction Type |

| 6-Chloropyridine-3-carbonitrile | Sodium ethoxide | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| 2-Halopyridines | Sodium ethoxide | 2-Ethoxypyridines | Nucleophilic Aromatic Substitution (SNAr) |

Mechanistic Investigations of this compound Formation

The formation of this compound, particularly through the derivatization of 6-chloropyridine-3-carbonitrile, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is characteristic of activated aryl halides.

In the first step, the ethoxide ion (⁻OEt), a potent nucleophile, attacks the carbon atom bearing the chlorine atom at the 6-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing ring nitrogen and the cyano group at the 3-position.

The second step involves the loss of the chloride ion (Cl⁻) as a leaving group, which regenerates the aromaticity of the pyridine ring and results in the final product, this compound. The stability of the Meisenheimer complex is a key factor in the feasibility of the SNAr reaction on electron-deficient aromatic rings like pyridine.

In the context of the multi-component synthesis described by Hassan and Elmaghraby (2023), the proposed mechanism also involves key nucleophilic attack and cyclization steps. ekb.eg It begins with the Michael addition of the enolate of a methylarylketone to the arylidene malononitrile. This is followed by a nucleophilic attack of the ethoxide anion on one of the nitrile groups, leading to a cyclization cascade that ultimately forms the substituted this compound ring system after elimination of water. ekb.eg

Reaction Kinetics and Rate-Determining Steps

While specific kinetic studies for the synthesis of this compound are not extensively detailed in the available literature, inferences can be drawn from analogous pyridine syntheses. For instance, in the well-known Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), the rate-determining step is generally considered to be the cyclocondensation following the initial formation of an enamine intermediate. beilstein-journals.org Similarly, in addition-elimination reactions common in the formation of heterocyclic rings, the initial nucleophilic attack on an electrophilic center is often the rate-determining step. saskoer.ca

In the context of building the this compound scaffold, a likely pathway involves the reaction of a precursor containing the ethoxy group with a nitrile-containing species. The kinetics of such a reaction would be influenced by factors including the concentration of reactants, the temperature, and the presence of a catalyst. The rate-determining step would likely be the initial carbon-carbon bond formation or the subsequent cyclization step, which typically has the highest activation energy barrier to overcome. youtube.com

Proposed Reaction Mechanisms for Key Synthetic Transformations

A plausible mechanistic pathway for the formation of a 6-substituted pyridine-3-carbonitrile involves the condensation of a β-amino enone (or a related precursor) with an active methylene nitrile, such as malononitrile. researchgate.netresearchgate.net

A common strategy for synthesizing 2-alkoxypyridine-3-carbonitriles proceeds through the reaction of chalcones with malononitrile in a basic medium. researchgate.net Adapting this for this compound, a proposed mechanism is as follows:

Michael Addition: The reaction is initiated by the base-catalyzed formation of a carbanion from a nitrile-containing precursor (e.g., cyanoacetamide). This nucleophile then attacks an appropriate α,β-unsaturated carbonyl compound (an enone) in a Michael addition reaction.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The amino group attacks one of the carbonyl carbons, leading to the formation of a six-membered dihydropyridine ring.

Dehydration/Aromatization: The heterocyclic intermediate then eliminates a molecule of water (or another small molecule, depending on the exact precursors) to achieve an aromatic state, yielding the stable pyridine ring.

Functional Group Interconversion: If the alkoxy group is not present on the initial precursor, it may be introduced at a later stage, for example, through nucleophilic substitution of a leaving group (like a halogen) on the pyridine ring.

Research on the synthesis of the related compound 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has identified key intermediates in a similar process. researchgate.netresearchgate.net The reaction between a β-amino enone and malononitrile can proceed through an isolable acyclic amide intermediate. researchgate.netresearchgate.net This amide then undergoes an acid-induced cyclization and elimination to form the final pyridone ring, highlighting a potential pathway that avoids a Dimroth-like rearrangement. researchgate.netresearchgate.net

Influence of Reaction Conditions on Product Yield and Selectivity

The conditions under which a synthesis is performed have a profound impact on the outcome, influencing both the total amount of product obtained (yield) and the ratio of the desired product to any side products (selectivity).

In the synthesis of pyridine derivatives, key parameters include:

Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts, thus lowering selectivity. For instance, the synthesis of related 2-methoxypyridine-3-carbonitriles is often carried out by refluxing the reactants, indicating a need for elevated temperatures to drive the reaction. researchgate.net

Catalyst: The choice of a catalyst, typically a base (e.g., potassium hydroxide (B78521), piperidine) or an acid, is critical. The base deprotonates the active methylene compound to initiate the reaction, and its strength can influence the reaction rate and pathway. researchgate.net

Solvent: The solvent affects the solubility of reactants and intermediates and can influence the transition state energies of different reaction pathways. Methanol or ethanol are common choices for these types of condensations. researchgate.net

Studies on related syntheses have shown that variations in these conditions can lead to different product distributions. For example, in the condensation of chalcones with malononitrile to form 4-aryl-2-methoxypyridine-3-carbonitriles, a variety of methoxypyridine derivatives were sometimes formed as side products in poor yields, demonstrating the sensitivity of selectivity to the specific substrates and conditions. researchgate.net

| Parameter | Condition | Potential Effect on Yield | Potential Effect on Selectivity | Justification |

|---|---|---|---|---|

| Temperature | Low (e.g., Room Temp) | Low | High | Slower reaction rate may favor the thermodynamically stable product and reduce side reactions. |

| High (e.g., Reflux) | High | Potentially Lower | Overcomes activation energy barrier, but may promote competing reaction pathways. researchgate.net | |

| Base | Weak (e.g., Piperidine) | Moderate | High | Sufficient to catalyze the reaction without promoting extensive side product formation. |

| Strong (e.g., KOH) | High | Variable | Increases reaction rate but can lead to undesired secondary reactions if not controlled. researchgate.net | |

| Solvent | Protic (e.g., Ethanol) | Good | Good | Effectively solvates ionic intermediates common in condensation reactions. researchgate.net |

| Aprotic (e.g., DMF) | Variable | Variable | May alter reaction pathway; often used in syntheses involving Vilsmeier-Haack type reagents. mdpi.com |

Advanced Synthetic Techniques and Emerging Strategies

To improve efficiency, yield, and environmental friendliness, chemists are increasingly turning to advanced synthetic techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This method often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purities. researchgate.netnih.gov The rapid, uniform heating provided by microwaves can enhance reaction rates significantly compared to conventional heating methods. at.ua

This technique has been successfully applied to the synthesis of various pyridine and dihydropyridine derivatives. For example, the Vilsmeier-Haack chloroformylation of tetrahydropyridines to produce 6-chloro-5-formyl-1,4-dihydropyridines saw reaction times drop from 18 hours with conventional heating to just 5 minutes under microwave irradiation, with comparable or better yields. mdpi.com Similarly, the synthesis of pyridinethione derivatives was accelerated from a 10-minute fusion in a conventional setting to a 5-minute reaction in a microwave, achieving a 90% yield. yu.edu.jo

| Reaction Type | Conventional Method | Microwave Method | Improvement Noted | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Chloroformylation | 18 hours, moderate/good yield | 5 minutes, good yield | Drastic reduction in reaction time. | mdpi.com |

| Pyridinethione Synthesis | 10 minutes (fusion) | 5 minutes (in solution) | Faster reaction, high yield (90%). | yu.edu.jo |

| Pyrimidine Synthesis | 6-9 hours | 3-5 minutes | Substantial decrease in reaction time with similar yields. | nih.gov |

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) is a technique where a starting material is anchored to an insoluble polymer resin. caltech.edu Subsequent reactions are carried out by passing reagents in solution over the resin. A key advantage is that excess reagents and byproducts can be easily removed by simply washing the resin, which greatly simplifies purification. mit.edu

SPS is most famously used for the synthesis of large biomolecules like peptides and polyamides. caltech.edurawpeg.com For example, a target peptide is built step-by-step on a resin support, with each new amino acid added in excess to ensure the reaction goes to completion before the resin is washed clean for the next step. rawpeg.com

While powerful, the application of SPS to the synthesis of small, simple heterocyclic molecules like this compound is not widely reported. The multi-step solution-phase syntheses are often more cost-effective and scalable for such targets. SPS is typically reserved for the generation of large libraries of related but more complex molecules or for molecules that are difficult to purify using standard techniques like chromatography or crystallization. mit.edu

Chemo- and Regioselectivity in this compound Synthesis

Achieving the correct arrangement of functional groups on the pyridine ring is a challenge of selectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups.

Regioselectivity refers to the control of the position of reaction on a molecule, determining which of several possible isomers is formed.

In the synthesis of this compound, regioselectivity is paramount. The choice of starting materials and reaction pathway dictates the final positions of the ethoxy and cyano groups. For instance, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile dimer proceeds with high regioselectivity, with the nucleophile substituting the chlorine atom at the 6-position, while the chlorine at the 2-position remains untouched. researchgate.net This demonstrates how the electronic properties of the pyridine ring can direct an incoming nucleophile to a specific site.

Similarly, the cyclization of the intermediate formed from a β-amino enone and malononitrile must be controlled to produce the desired pyridine isomer. Studies have confirmed that the acid-induced cyclization of the (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide intermediate yields 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, not the 4-methyl isomer, confirming a specific and predictable regiochemical outcome. researchgate.netresearchgate.net The control over these selective processes is essential for the efficient and unambiguous synthesis of the target compound. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 6 Ethoxypyridine 3 Carbonitrile and Its Analogs

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of 6-Ethoxypyridine-3-carbonitrile necessitates the application of a suite of sophisticated spectroscopic methods. These techniques, used in concert, provide a complete picture of the molecular structure, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxy group. The pyridine ring protons are expected to appear as a set of coupled multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrile group. The proton at the C4 position would likely appear as a doublet of doublets, coupled to the protons at C2 and C5. The chemical shifts of the ethoxy group protons would be observed further upfield, with the methylene (B1212753) protons (-OCH₂-) appearing as a quartet and the methyl protons (-CH₃) as a triplet, characteristic of an ethyl group.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~8.5 | d | ~2.5 |

| H-4 | ~8.0 | dd | ~8.5, 2.5 |

| H-5 | ~7.0 | d | ~8.5 |

| -OCH₂- | ~4.5 | q | ~7.0 |

This is a predictive table based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms. The carbon of the nitrile group (-C≡N) is typically found in the range of δ 115-125 ppm. The aromatic carbons of the pyridine ring would resonate in the downfield region (δ 100-160 ppm), with their exact shifts influenced by the positions of the ethoxy and nitrile substituents. The carbons of the ethoxy group would appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~160 |

| C3 | ~105 |

| C4 | ~140 |

| C5 | ~115 |

| C6 | ~150 |

| -CN | ~118 |

| -OCH₂- | ~62 |

This is a predictive table based on analogous structures.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships. For instance, correlations would be expected between the adjacent aromatic protons on the pyridine ring (H-4 with H-5 and H-2). np-mrd.orgnp-mrd.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms. accelachem.comsigmaaldrich.com This would allow for the unambiguous assignment of each protonated carbon in the pyridine ring and the ethoxy group. accelachem.comsigmaaldrich.com

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Cyano and Ethoxy Groups

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption bands would be those corresponding to the cyano (nitrile) and ethoxy groups. The C≡N stretching vibration of the nitrile group is expected to appear as a sharp, intense band in the region of 2220-2240 cm⁻¹. The presence of the ethoxy group would be confirmed by the C-O stretching vibrations, which typically appear in the region of 1000-1300 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₈H₈N₂O). Analysis of the fragmentation pattern would likely show the loss of the ethoxy group or the nitrile group, providing further evidence for the proposed structure.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions that govern the crystal packing.

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the crystal lattice. This information is fundamental to any crystallographic study. For instance, the analog 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile crystallizes in the monoclinic P21/n space group. researchgate.net Another related compound, 6-chloropyridine-2-carbonitrile (B1360203), also crystallizes in a monoclinic system, but with the space group P2₁/c. nih.gov A different analog, 1,6-Dioxa[6.5]orthocyclophane-13,16-diene-15-one, was found to crystallize in the triclinic system with a Pī space group. researchgate.net The determination of these parameters is the first step in a complete structure solution.

Table 1: Crystal System and Space Group Data for Selected Analogs

| Compound | Crystal System | Space Group | Source |

|---|---|---|---|

| 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile | Monoclinic | P21/n | researchgate.net |

| 6-chloropyridine-2-carbonitrile | Monoclinic | P2₁/c | nih.gov |

| 1,6-Dioxa[6.5]orthocyclophane-13,16-diene-15-one | Triclinic | Pī | researchgate.net |

Unit Cell Parameters and Molecular Conformation

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules in the unit cell (Z), are determined from the X-ray diffraction data. researchgate.net

The conformation of the molecule in the solid state is also revealed. For example, in the crystal structure of 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile, there are two independent molecules within the asymmetric unit. researchgate.net In one of these molecules, the central pyridine ring forms dihedral angles of 14.55 (13)° and 39.14 (12)° with its terminal phenyl rings. researchgate.net In the case of 6-chloropyridine-2-carbonitrile, the molecule is nearly planar. nih.gov The conformation of flexible parts of a molecule, such as the ethoxy group in this compound, would be precisely defined by the torsion angles determined in the crystallographic study.

Table 2: Unit Cell Parameters for a Selected Analog

| Parameter | 1,6-Dioxa[6.5]orthocyclophane-13,16-diene-15-one researchgate.net |

|---|---|

| a (Å) | 7.577(3) |

| b (Å) | 10.425(5) |

| c (Å) | 10.935(5) |

| α (°) | 87.89(1) |

| β (°) | 78.13(1) |

| γ (°) | 78.87(1) |

| Volume (ų) | 829.4(6) |

Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonds are among the most significant interactions in directing molecular assembly. nih.govmdpi.com In the context of pyridine carbonitriles, C—H⋯N hydrogen bonds are particularly important. For 6-chloropyridine-2-carbonitrile, these interactions are described as head-to-tail, linking the molecules into sheets. nih.gov For its isomer, 4-chloropyridine-2-carbonitrile, the C—H⋯N interactions are head-to-head, forming one-dimensional chains. nih.gov The presence of an ethoxy group in this compound introduces a potential hydrogen bond acceptor (the oxygen atom), which could lead to additional C—H⋯O interactions, further stabilizing the crystal structure. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile |

| 6-chloropyridine-2-carbonitrile |

| 4-chloropyridine-2-carbonitrile |

| 1,6-Dioxa[6.5]orthocyclophane-13,16-diene-15-one |

| Protobassic acid saponins |

π-π Stacking Interactions

The arrangement of aromatic rings in the solid state is significantly influenced by π-π stacking interactions, a class of non-covalent interactions crucial for the stabilization of crystal structures. In the context of this compound and its analogs, the interplay of electron-rich and electron-deficient π-systems dictates the molecular packing. The pyridine ring, with its electron-withdrawing nitrogen atom, can engage in various stacking geometries with other aromatic systems.

A pertinent example can be found in the crystal structure of 6-chloropyridine-2-carbonitrile, an isomer of other chlorocyanopyridines. nih.gov In this structure, the molecules pack in the solid state through offset face-to-face π-stacking. nih.gov This type of interaction is characterized by a parallel but laterally shifted arrangement of the pyridine rings. The packing of 6-chloropyridine-2-carbonitrile exhibits a head-to-tail arrangement, leading to the formation of two-dimensional sheets that are further stabilized by π-stacking in an offset face-to-face manner. nih.gov A notable feature of this arrangement is the alternating orientation of the chloro and nitrile substituents between stacked molecules. nih.gov

The nature of substituents on the pyridine ring, whether electron-donating or electron-withdrawing, can significantly modulate the geometry and strength of these π-π interactions. rsc.org For instance, in a series of sulfoester derivatives designed to study intramolecular π-stacking, the presence of various functional groups influenced the conformation and the resulting π-π assembly. rsc.org While direct data for this compound is not detailed, the principles observed in analogs suggest that the ethoxy group (an electron-donating group) and the carbonitrile group (an electron-withdrawing group) would play a significant role in defining the stacking arrangement.

The table below summarizes the characteristics of π-π stacking interactions observed in an analog of this compound.

| Compound | Stacking Type | Geometric Description |

| 6-chloropyridine-2-carbonitrile | Offset Face-to-Face | Molecules form two-dimensional sheets with alternating orientations of chloro and nitrile substituents. nih.gov |

C-H…π Interactions

In the crystal structure of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, C-H…π interactions are explicitly identified as a key feature of the crystal packing. nih.gov Although a more complex analog, this structure provides valuable insight into the potential for such interactions in substituted pyridine systems. The benzene (B151609) and methoxyphenyl rings in this molecule are oriented at dihedral angles of 44.8(5)° and 63.86(5)°, respectively, with the central pyrazolo[3,4-b]pyridine moiety, creating opportunities for C-H bonds from one part of a molecule to interact with the π-systems of adjacent molecules. nih.gov

Similarly, the crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile reveals that molecules in the crystal are linked into an infinite two-dimensional network by both N-H…N hydrogen bonds and C-H…π interactions. dntb.gov.uaresearchgate.net This underscores the cooperative nature of these weak interactions in building supramolecular assemblies. The π-system of the pyrazole (B372694) ring is involved in these interactions, highlighting that different aromatic and heteroaromatic rings can act as π-acceptors. researchgate.net

The geometric parameters for a representative C-H…π interaction in a related pyrazolo[3,4-b]pyridine derivative are provided in the table below.

| Interaction Type | Donor (D-H) | Acceptor (A) | D-H...A Distance (Å) | D-H...A Angle (°) |

| C-H…π | C-H | Phenyl Ring | Data not specified | Data not specified |

Computational Chemistry and Theoretical Investigations of 6 Ethoxypyridine 3 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For pyridine (B92270) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to accurately predict bond lengths and angles. scirp.org

Table 1: Predicted Geometric Parameters for a Structurally Similar Compound (6-Amino-2-methylpyridine-3-carbonitrile)

| Parameter | Bond Length (Å) |

| C1-C2 | 1.398 |

| C4-C5 | No significant change |

| C5-N10 | No significant change |

| Data sourced from a DFT study on 6-Amino-2-methylpyridine-3-carbonitrile. scirp.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov

For pyridine derivatives, the HOMO is often a π-orbital distributed over the pyridine ring and its substituents, while the LUMO is typically a π* anti-bonding orbital. In the case of 6-Amino-2-methylpyridine-3-carbonitrile, the HOMO and LUMO were found to have typical π molecular orbital characteristics. scirp.org The HOMO-LUMO energy gap for this molecule was calculated to be in the range of 4.84 to 5.08 eV in acetonitrile. scirp.org It is expected that 6-Ethoxypyridine-3-carbonitrile would exhibit a similar HOMO-LUMO gap, indicative of a stable molecule.

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Compound (6-Amino-2-methylpyridine-3-carbonitrile)

| Orbital | Energy (eV) in Acetonitrile |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 4.84 - 5.08 |

| Data sourced from a DFT study on 6-Amino-2-methylpyridine-3-carbonitrile. scirp.org |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For pyridine-3-carbonitrile (B1148548) derivatives, MEP analysis reveals that the nitrogen atom of the pyridine ring and the cyano group are often regions of negative electrostatic potential, making them potential sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the pyridine ring and any alkyl groups would exhibit a positive potential. In this compound, the oxygen atom of the ethoxy group would also contribute to the negative potential region, enhancing its potential for interaction with electrophiles. These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are critical in biological systems. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is a powerful method for calculating the excited state properties of molecules, including their electronic absorption spectra (UV-Vis spectra). scirp.org By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

In the study of 6-Amino-2-methylpyridine-3-carbonitrile, TD-DFT calculations were performed to predict its absorption spectra in both the gas phase and in a solvent. scirp.org Such calculations can elucidate the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions. For many pyridine derivatives, the low-energy transitions are often of the π-π* type, involving the promotion of an electron from the HOMO to the LUMO. The solvent environment can also influence the absorption spectrum, and TD-DFT can model these effects. For this compound, TD-DFT would be expected to predict strong absorptions in the UV region, characteristic of aromatic systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. chemrevlett.comnih.gov These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with desired properties. nih.gov

For pyridine derivatives, QSAR studies have been successfully applied to model various biological activities, including antioxidant, antimalarial, and anticancer effects. nih.govwjpsonline.comchemrevlett.com A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. chemrevlett.com For this compound, a QSAR model could be developed to predict its potential biological activities based on its calculated molecular descriptors and comparison with a training set of related pyridine compounds.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, molecular flexibility, and intermolecular interactions.

While no specific MD simulations for this compound were found in the reviewed literature, this technique would be highly applicable for studying its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov For instance, if this compound were identified as a potential enzyme inhibitor, MD simulations could be used to model its binding to the active site of the enzyme, revealing the key interactions that stabilize the complex and providing a dynamic picture of the binding process. Such simulations are invaluable for understanding the mechanism of action of drugs and for designing more potent and selective inhibitors. nih.gov

Reactivity and Derivatization of 6 Ethoxypyridine 3 Carbonitrile

Reactions Involving the Carbonitrile Group

The carbonitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic. libretexts.orglibretexts.org This polarity allows for a range of nucleophilic addition reactions, leading to diverse molecular transformations.

Hydrolysis Reactions to Carboxylic Acids and Amides

The carbonitrile group of 6-Ethoxypyridine-3-carbonitrile can be hydrolyzed to form either a carboxamide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.orgyoutube.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom. lumenlearning.comlibretexts.orgyoutube.com A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, 6-ethoxypyridine-3-carboxamide. With continued heating in the aqueous acid, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid, 6-ethoxypyridine-3-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgyoutube.com

In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.orglibretexts.orgyoutube.com This process also proceeds through an amide intermediate. libretexts.org Vigorous reaction conditions, such as prolonged heating, will hydrolyze the amide to a carboxylate salt. youtube.com To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

| Condition | Intermediate | Final Product (after workup) |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 6-Ethoxypyridine-3-carboxamide | 6-Ethoxypyridine-3-carboxylic acid |

| Basic (e.g., NaOH, H₂O, heat) | 6-Ethoxypyridine-3-carboxamide | 6-Ethoxypyridine-3-carboxylic acid |

Reduction Reactions to Amines

The carbonitrile group is readily reduced to a primary amine. This transformation is a valuable synthetic route for the preparation of amines from nitriles.

A common and effective method for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. libretexts.orglibretexts.orglibretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine, (6-ethoxypyridin-3-yl)methanamine. libretexts.org

Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This process also effectively reduces the nitrile to the corresponding primary amine.

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | (6-Ethoxypyridin-3-yl)methanamine | Chemical Reduction |

| Hydrogen (H₂) with Raney Nickel catalyst | (6-Ethoxypyridin-3-yl)methanamine | Catalytic Hydrogenation |

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and organolithium reagents. chemistrysteps.com

When treated with a Grignard reagent (R-MgX), the nucleophilic alkyl or aryl group adds to the nitrile carbon, forming an imine anion salt after the initial addition. libretexts.orglibretexts.org This intermediate is stable enough to prevent a second addition. libretexts.org Subsequent hydrolysis of this intermediate in an acidic aqueous workup converts the imine into a ketone. libretexts.orgchemistrysteps.com This reaction provides a powerful method for forming a new carbon-carbon bond and synthesizing ketones. For example, the reaction of this compound with methylmagnesium bromide would yield 1-(6-ethoxypyridin-3-yl)ethan-1-one after hydrolysis.

Reactions of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an ether linkage attached to the pyridine (B92270) ring at the 6-position. Ethers are generally quite stable and unreactive. libretexts.orgpressbooks.pub However, under specific conditions, the C-O bonds of the ethoxy group can be cleaved, or the group can be substituted.

Nucleophilic Substitution Reactions

The ethoxy group is situated at the 6-position of the pyridine ring, which is an electron-deficient position (ortho to the ring nitrogen). The pyridine nitrogen atom and the electron-withdrawing nitrile group at the 3-position activate the ring towards nucleophilic aromatic substitution (SNAr). pressbooks.pub

In an SNAr reaction, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. pressbooks.pubpearson.com The positions ortho and para (in this case, positions 2, 4, and 6) to the pyridine nitrogen are particularly activated because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. pearson.comstackexchange.com While halides are more common leaving groups, an alkoxy group can also be displaced by a very strong nucleophile, such as an amide ion (⁻NH₂) or a thiolate. The reaction rate is enhanced by the presence of electron-withdrawing groups that further stabilize the anionic intermediate. pressbooks.pubnih.gov

Cleavage of the Ether Linkage

While ethers are typically resistant to most chemical reagents, the carbon-oxygen bond can be broken under harsh conditions using strong acids. pressbooks.pub The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orgpressbooks.pub

The cleavage of the aryl-alkyl ether in this compound would begin with the protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile. For an aryl-alkyl ether, the nucleophilic attack occurs on the less hindered alkyl group (the ethyl group in this case) via an SN2 mechanism. pressbooks.pub This results in the cleavage of the ethyl-oxygen bond, producing 6-hydroxypyridine-3-carbonitrile (the corresponding phenol analog) and an ethyl halide (iodoethane or bromoethane). Aryl-oxygen bonds are not typically cleaved in this reaction because the aromatic ring is resistant to SN2 attack. libretexts.org

| Reagent | Products | Mechanism |

| Hydroiodic Acid (HI, conc.) | 6-Hydroxypyridine-3-carbonitrile + Iodoethane | Acid-catalyzed SN2 |

| Hydrobromic Acid (HBr, conc.) | 6-Hydroxypyridine-3-carbonitrile + Bromoethane (B45996) | Acid-catalyzed SN2 |

Reactions of the Pyridine Ring System of this compound

The reactivity of the pyridine ring in this compound is influenced by the electronic properties of its substituents: the electron-donating ethoxy group at the 6-position and the electron-withdrawing nitrile group at the 3-position. These groups collectively affect the electron density of the aromatic system and direct the regioselectivity of various reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. wikipedia.org The presence of an electron-donating group can enhance the reactivity, while an electron-withdrawing group further deactivates it. In this compound, the ethoxy group at the 6-position is an activating group that directs electrophiles to the ortho and para positions (positions 5 and 3, respectively, relative to the ethoxy group). Conversely, the nitrile group at the 3-position is a deactivating group that directs incoming electrophiles to the meta position (position 5, relative to the nitrile group).

Detailed experimental studies on electrophilic aromatic substitution reactions such as nitration or halogenation specifically on this compound are not extensively documented in the reviewed literature. For related compounds, such as 2-diethylamino-6-methylpyridine, nitration has been achieved using a mixture of sulfuric and nitric acid, yielding the 5-nitro derivative. While the substituents differ, this provides some indication that electrophilic substitution on a similarly substituted pyridine ring is feasible.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 6-Ethoxy-5-nitropyridine-3-carbonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethoxypyridine-3-carbonitrile |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines, as direct experimental data for this compound was not found in the reviewed literature.

Functionalization at Other Ring Positions

Information regarding the specific functionalization at other positions of the this compound ring, beyond electrophilic substitution, is limited in the available literature.

Synthesis of Novel Heterocyclic Systems Incorporating the 6-Ethoxypyridine Moiety

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. The nitrile group and the adjacent ring positions can participate in cyclization reactions to form bicyclic and polycyclic structures with potential applications in medicinal chemistry and materials science. While direct examples starting from this compound are not always available, the reactivity of related 6-substituted-3-cyanopyridines provides a strong indication of its synthetic potential.

For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives often proceeds from 6-amino-substituted pyridine-3-carbonitriles. These precursors can be reacted with various reagents to construct the fused pyrimidine ring. Although this compound does not possess the required amino group, it could potentially be converted to the 6-amino or 6-hydrazido derivative to enable such transformations.

Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been demonstrated starting from 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile. This precursor undergoes cyclization with reagents like acetic acid or phenylisothiocyanate to yield the corresponding fused pyrazole (B372694) ring system. nih.gov This suggests a viable synthetic route from this compound should the ethoxy group be convertible to a hydrazido group.

The following table outlines potential fused heterocyclic systems that could be synthesized from derivatives of this compound, based on established synthetic routes for analogous compounds.

| Starting Material Derivative | Reagents for Cyclization | Fused Heterocyclic System |

| 6-Amino-pyridine-3-carbonitrile | Ethyl acetoacetate, Acetic anhydride, Formic acid, Urea, Thiourea | Pyrido[2,3-d]pyrimidine |

| 6-Hydrazido-pyridine-3-carbonitrile | Acetic acid, Phenylisothiocyanate, Methylacrylate | Pyrazolo[3,4-b]pyridine |

| 6-Amino-pyridine-3-carbonitrile | Malononitrile (B47326) | 1,8-Naphthyridine |

This table illustrates synthetic possibilities based on the reactivity of analogous 6-substituted pyridine-3-carbonitriles.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Properties

No specific studies detailing the antimicrobial properties of 6-Ethoxypyridine-3-carbonitrile were identified. Research in this area often focuses on derivatives of the pyridine-3-carbonitrile (B1148548) scaffold, but data for the parent compound with a 6-ethoxy substitution is not publicly available.

There are no available research findings or data tables on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

No studies were found that evaluated the antifungal activity of this compound.

Anticancer / Cytotoxic Activities

While various pyridine (B92270) derivatives are investigated for their potential as anticancer agents, no specific reports on the cytotoxic activities of this compound could be located.

Information regarding the in vitro cytotoxicity of this compound against any cancer cell lines is not present in the reviewed literature. Consequently, no data tables on its cytotoxic effects can be provided.

As no cytotoxicity data against cancer cell lines is available, there is also no information regarding the selectivity of this compound for cancer cells over normal, non-cancerous cells.

Enzyme Inhibition Studies

No published research was found that investigates the potential of this compound as an inhibitor of any specific enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a significant target for therapeutic intervention in diseases like cancer and bacterial infections. orscience.ru DHFR inhibitors work by blocking this enzyme, thereby preventing rapidly dividing cells, such as cancer cells or bacteria, from producing thymine, a necessary component of DNA. wikipedia.org This mechanism has led to the development of various antifolate drugs. wikipedia.org

Derivatives of pyridine-3-carbonitrile have been investigated for their potential as DHFR inhibitors. For instance, in a study involving 2-methoxypyridine (B126380) derivatives, the compound 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile demonstrated a significant binding affinity to the active site of DHFR. researchgate.net This finding suggests that the pyridine-3-carbonitrile scaffold can serve as a basis for designing novel DHFR inhibitors. The development of new DHFR inhibitors is an active area of research, with a focus on overcoming resistance to existing drugs and identifying novel chemical structures with improved efficacy and safety profiles. orscience.ruresearchgate.net

Thymidylate Synthase (hTS) Inhibition

Human thymidylate synthase (hTS) is another critical enzyme involved in the de novo synthesis of thymidylate (TMP), an essential precursor for DNA replication and repair. nih.gov Inhibition of hTS leads to a depletion of thymidylate, causing severe DNA damage and inducing apoptosis in cancer cells. nih.gov Consequently, hTS is a well-established target for cancer chemotherapy. nih.govnih.gov

Research has shown that certain pyridine-3-carbonitrile derivatives can inhibit hTS. For example, the compound 2-(4-nitrophenyl)-6-(4-chlorophenyl)-4-ethoxy-pyridine-3-carbonitrile exhibited a strong binding affinity to the active site of hTS. researchgate.net The mechanism of inhibition for some antifolate agents involves binding to the folate-binding site of the enzyme, which can induce conformational changes. nih.gov The search for new and unconventional hTS inhibitors is driven by the need to overcome drug resistance associated with the overexpression of the enzyme. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition (for related compounds)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov While direct studies on this compound itself as a cholinesterase inhibitor are not prominent, research on related heterocyclic compounds provides insights into the potential of this chemical class.

For example, studies on 6-oxygenated β-carbolines, which share a nitrogen-containing heterocyclic ring system, have demonstrated significant inhibitory activity against both AChE and BChE. nih.gov Similarly, various 2-aryl-6-carboxamide benzoxazole (B165842) derivatives have been synthesized and shown to inhibit these enzymes. researchgate.net These findings suggest that the core structure of pyridine and related heterocycles can be a valuable template for the design of novel cholinesterase inhibitors.

Receptor Binding and Modulation (e.g., Nicotinic Acetylcholine Receptors)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission. nih.govwikipedia.org They are responsive to the neurotransmitter acetylcholine and can be modulated by various other molecules, including nicotine. wikipedia.org The modulation of nAChR activity is a target for treating a range of neurological disorders.

The interaction of pyridine-based compounds with nAChRs has been a subject of interest. Ligands can act as agonists (activators), antagonists (blockers), or allosteric modulators, which bind to a site distinct from the acetylcholine binding site to alter receptor function. nih.govmedchemexpress.com The development of selective nAChR modulators is a key area of research, with the aim of creating drugs with specific therapeutic effects and minimal side effects. medchemexpress.com While direct data on this compound's interaction with nAChRs is limited, the broader class of pyridine derivatives is recognized for its potential to interact with these receptors.

Other Reported Biological Activities

Derivatives of pyridine-3-carbonitrile have been associated with a variety of other biological effects, highlighting the versatility of this chemical scaffold.

Antiviral Activity: Certain pyridine derivatives have demonstrated antiviral properties. For instance, novel 2-benzoxyl-phenylpyridine derivatives have shown efficacy against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to inhibit the early stages of viral replication. nih.gov

Anti-inflammatory Activity: Pyrimidine derivatives, which are structurally related to pyridines, have been shown to possess anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov For example, a methoxyxanthone derivative demonstrated anti-inflammatory properties in cell-based assays by reducing the production of pro-inflammatory molecules. nih.gov

Antioxidant Activity: The antioxidant potential of various heterocyclic compounds has been evaluated. For instance, certain N6-substituted adenine (B156593) derivatives have shown antioxidant capacity in various assays. nih.gov

Vasorelaxant and Neuropharmacological Effects: While specific data on this compound is not available, the broader class of nitrogen-containing heterocyclic compounds is known to exhibit a wide range of pharmacological effects on the cardiovascular and central nervous systems.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. mdpi.com These studies guide the design of more potent and selective drug candidates.

Impact of Substituent Modifications on Biological Efficacy

For pyridine-3-carbonitrile derivatives, modifications to the substituents on the pyridine ring have a significant impact on their biological effects.

Cytotoxic Activity: In a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the nature of the aryl substituent was found to be critical for their anticancer activity. nih.gov For example, the introduction of a 3-bromo-4-methoxybenzene group at the 4-position resulted in a compound with potent cytotoxic activity against several cancer cell lines. nih.govresearchgate.net

General Observations: SAR studies on various pyridine derivatives have shown that the presence and position of functional groups like methoxy (B1213986) (-OCH3), halogens (e.g., Cl, Br), and nitro (-NO2) groups can significantly alter the biological potency. nih.govmdpi.com For instance, in some cases, increasing the number of methoxy groups has been correlated with increased antiproliferative activity. mdpi.com The pyridine-3-carbonitrile moiety itself is considered an important pharmacophore in many biologically active compounds. researchgate.net

Pharmacophore Identification

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity, is a critical step in drug discovery and development. For this compound and its derivatives, pharmacophore modeling helps to understand the key molecular features that govern their interactions with biological targets. While a definitive pharmacophore model for this compound itself is not extensively documented in publicly available research, analysis of structurally related pyridine-3-carbonitrile compounds allows for the elucidation of a putative pharmacophore.

The core structure of this compound, featuring a pyridine ring, a nitrile group, and an ethoxy group, presents several key features that likely contribute to its biological activity. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. The ethoxy group at the 6-position can influence the molecule's lipophilicity and may engage in hydrophobic interactions within a receptor's binding pocket.

Studies on various substituted pyridine-3-carbonitrile derivatives have provided insights into their structure-activity relationships (SAR), which in turn helps to define the pharmacophore. For instance, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the nature of the aryl substituent at the 4-position was found to significantly impact their cytotoxic activity. nih.gov This suggests that this position is a critical component of the pharmacophore, likely involved in key interactions with the biological target. The presence of electron-withdrawing or bulky groups on the aryl ring can modulate the compound's activity.

Furthermore, research on other cyanopyridine derivatives has highlighted the importance of the pyridine and cyano moieties for their biological effects, such as antibacterial properties. researchgate.net The spatial arrangement of these groups is crucial for effective binding to target enzymes. For example, in the case of 6-(2-chlorophenyl)-2-ethoxypyridine-3-carbonitrile, the functional groups, including the pyridine ring, carbonitrile group, ethoxy group, and the chlorophenyl substituent, are all considered to contribute to its potential biological activity. ontosight.ai

Based on the available data for related compounds, a hypothetical pharmacophore for this compound and its analogs can be proposed to include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring and the nitrogen of the nitrile group.

An aromatic/hydrophobic region: The pyridine ring itself, which can engage in aromatic interactions.

A hydrophobic feature: The ethoxy group at the 6-position.

Modulation points: The substitution pattern on the pyridine ring, particularly at positions 2, 4, and 6, which can be modified to enhance potency and selectivity.

The following table summarizes the key structural features and their inferred contribution to the pharmacophore of pyridine-3-carbonitrile derivatives based on available research.

| Structural Feature | Potential Pharmacophoric Role | Supporting Evidence from Related Compounds |

| Pyridine Ring | Aromatic interactions, Hydrogen bond acceptor (N atom) | Core scaffold in numerous biologically active pyridine derivatives. nih.govresearchgate.netontosight.ai |

| Nitrile Group (-CN) | Hydrogen bond acceptor, Dipolar interactions | Common feature in potent enzyme inhibitors. nih.gov |

| Ethoxy/Methoxy Group | Hydrophobic interactions, steric influence | Modulates lipophilicity and binding affinity. nih.gov |

| Substituents at Position 4 | Hydrophobic/Aromatic interactions | Substituents on the aryl ring at this position significantly affect cytotoxicity. nih.gov |

| Substituents at Position 6 | Steric and electronic effects | The nature of the substituent at this position influences biological activity. ontosight.ai |

This generalized pharmacophore model provides a framework for the rational design of new and more potent analogs based on the this compound scaffold for various therapeutic applications.

Applications in Advanced Materials Science and Agrochemicals

Utilization in Agrochemical Research (e.g., Herbicides, Insecticides, Fungicides)

The pyridine (B92270) core is a well-established pharmacophore in numerous successful agrochemicals. The nitrogen atom in the pyridine ring can interact with various biological targets in pests and weeds. The specific substituents on the ring play a crucial role in determining the mode of action and efficacy.

While direct studies on the herbicidal, insecticidal, or fungicidal properties of 6-Ethoxypyridine-3-carbonitrile are not readily found, the broader class of pyridinecarbonitriles has been investigated. For instance, the introduction of different substituents on the pyridine ring can lead to compounds with significant biological activity. In theory, the ethoxy group of this compound could influence its uptake and transport within a target organism, while the nitrile group might be involved in binding to specific enzymes or receptors. However, without empirical data, its potential as an agrochemical remains speculative.

Potential in Material Science (e.g., Conductivity, Optical Properties)

In the realm of material science, pyridine-containing compounds are explored for their potential in developing materials with tailored electronic and optical properties. The electron-rich nature of the pyridine ring, combined with the electronic effects of its substituents, can lead to interesting photophysical behaviors.

Pyridine-3-carbonitrile (B1148548) derivatives, in a broader sense, have been noted for their potential optical and electrical qualities. clockss.org The combination of an electron-donating group (ethoxy) and an electron-withdrawing group (nitrile) in this compound creates a "push-pull" system. Such systems are known to be important for the development of materials with nonlinear optical (NLO) properties, which have applications in technologies like optical data storage and telecommunications.

The crystal structure and molecular packing of such compounds are critical in determining their bulk properties, including conductivity. For example, studies on related compounds like 2-ethoxy-4,6-diphenylpyridine-3-carbonitrile have detailed the intermolecular interactions that govern their solid-state arrangement. researchgate.net These interactions are fundamental to understanding how charge transport might occur in a material, a key aspect of its potential conductivity. However, specific measurements of the conductivity or detailed optical characterization of this compound are not available in the reviewed literature.

Future Research Directions and Translational Potential

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The core structure of 6-Ethoxypyridine-3-carbonitrile serves as a promising starting point for the generation of a diverse library of analogs. The primary goal of such endeavors is to systematically modify the parent molecule to enhance its biological efficacy and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies on related pyridine (B92270) derivatives have demonstrated that substitutions at various positions on the pyridine ring can profoundly influence their pharmacological profiles. researchgate.netnih.govnih.gov For instance, the introduction of different aryl or heteroaryl groups can modulate properties like anti-proliferative activity. nih.gov

Future research will likely focus on creating analogs of this compound by introducing a variety of substituents at the unoccupied positions of the pyridine ring. High-throughput synthesis methodologies, including parallel synthesis, can be employed to rapidly generate a multitude of derivatives. rsc.org These analogs would then be subjected to rigorous screening to identify compounds with improved potency and a more desirable therapeutic window. A key aspect of this research will be to balance enhanced activity with reduced off-target effects, a critical factor for the successful translation of any new chemical entity into a clinical candidate. The development of orally active, irreversible inhibitors of tyrosine kinases from 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives serves as a successful blueprint for such targeted analog design. nih.gov

Table 1: Potential Modifications for this compound Analogs

| Modification Site | Potential Substituents | Desired Outcome |

| Pyridine Ring | Alkyl, Aryl, Heteroaryl groups | Enhanced target binding and selectivity |

| Ethoxy Group | Longer alkyl chains, cyclic ethers | Improved pharmacokinetic properties |

| Cyano Group | Amide, Carboxylic acid, Tetrazole | Modulation of electronic properties and target interactions |

In-depth Mechanistic Studies of Biological Actions

While pyridine-3-carbonitrile (B1148548) derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. researchgate.netnih.govontosight.airesearchgate.netresearchgate.net Future research must prioritize in-depth mechanistic studies to identify the specific cellular pathways and molecular targets modulated by this compound.

A variety of modern biochemical and cell-based assays can be employed to unravel these mechanisms. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can identify direct binding partners of the compound within the cell. Furthermore, 'omics' technologies, including genomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with this compound, revealing downstream signaling cascades and affected metabolic pathways. For instance, understanding if the compound acts as a kinase inhibitor, a DNA intercalator, or a modulator of protein-protein interactions will be crucial for its further development. nih.gov

Exploration of New Synthetic Pathways for Scalable Production

The translation of a promising compound from the laboratory to the clinic is contingent upon the development of a robust, efficient, and scalable synthetic process. While several methods exist for the synthesis of pyridine derivatives, future research should focus on developing novel synthetic routes for this compound that are amenable to large-scale production. nih.govresearchgate.netacs.orgorganic-chemistry.org

Table 2: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthetic Method | Advantages | Challenges for Scalability |

| Multi-component Reactions | High atom economy, operational simplicity nih.govnih.gov | Optimization for large-scale can be complex |

| Microwave-assisted Synthesis | Rapid reaction times, higher yields nih.gov | Specialized equipment required, scalability can be an issue |

| Catalytic Synthesis | High efficiency, potential for stereoselectivity acs.org | Catalyst cost and removal, process optimization |

| Biocatalysis | High selectivity, mild reaction conditions nih.govnih.gov | Enzyme stability and cost, substrate scope limitations |

Integration into Multi-component Drug Discovery Platforms

Modern drug discovery relies heavily on the integration of computational and experimental approaches. This compound and its future analogs are well-suited for integration into multi-component drug discovery platforms. In silico techniques such as pharmacophore modeling and virtual screening can be used to predict the biological activity of novel analogs and prioritize them for synthesis and testing. rsc.orgdovepress.comresearchgate.netijper.org

Pharmacophore models can be generated based on the known structure-activity relationships of related pyridine derivatives to identify the key chemical features required for biological activity. nih.govrsc.org These models can then be used as 3D queries to search large chemical databases for novel compounds with similar features. Molecular docking studies can further refine the selection process by predicting the binding mode and affinity of the compounds to their putative molecular targets. This integrated approach can significantly accelerate the drug discovery process and increase the likelihood of identifying promising clinical candidates. ijper.org High-throughput screening of diverse chemical libraries, a cornerstone of modern drug discovery, can also be employed to identify novel hits based on the this compound scaffold. rsc.orgrsc.org

Environmental Impact and Sustainability Considerations in Synthesis and Application